molecular formula C15H13F2NO3 B5811774 N-(2,5-difluorophenyl)-3,4-dimethoxybenzamide

N-(2,5-difluorophenyl)-3,4-dimethoxybenzamide

Cat. No. B5811774
M. Wt: 293.26 g/mol
InChI Key: YIVDDJSVMMIEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-3,4-dimethoxybenzamide, commonly known as DFB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. DFB is a member of the benzamide family of compounds and is synthesized through a multi-step process that involves the use of various reagents and catalysts.

Mechanism of Action

The exact mechanism of action of DFB is not fully understood, but it is believed to interact with the sigma-1 receptor in a specific manner. This interaction may lead to the modulation of various signaling pathways in the body, which can have a range of effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that DFB has a range of biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. DFB has also been shown to have potential neuroprotective effects, which may be useful in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFB in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific targeting of this receptor in various assays. However, one limitation is that DFB may have off-target effects on other receptors or cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on DFB, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of DFB and its effects on various cellular processes.

Synthesis Methods

The synthesis of DFB involves the reaction of 2,5-difluoroaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as recrystallization and chromatography to obtain the final compound in high purity and yield.

Scientific Research Applications

DFB has been found to have potential applications in the development of new drugs due to its ability to interact with specific receptors in the body. Several studies have shown that DFB has a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cell survival, and neuronal signaling.

properties

IUPAC Name

N-(2,5-difluorophenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-20-13-6-3-9(7-14(13)21-2)15(19)18-12-8-10(16)4-5-11(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVDDJSVMMIEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-3,4-dimethoxybenzamide

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